Cas no 39819-40-4 (Ethyl 2-phenyloxazole-5-carboxylate)
Ethyl 2-phenyloxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-phenyloxazole-5-carboxylate
- 5-Oxazolecarboxylic acid, 2-phenyl-, ethyl ester
- 39819-40-4
- SCHEMBL17776507
- Ethyl 2-phenyl-1,3-oxazole-5-carboxylate #
- Ethyl 2-phenyl-5-oxazolecarboxylate
- 2-phenyl-oxazole-5-carboxylic acid ethyl ester
- KUBRQTVPKIOZHM-UHFFFAOYSA-N
- InChI=1/C12H11NO3/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H
- Ethyl2-phenyloxazole-5-carboxylate
- Ethyl 2-phenyl-1,3-oxazole-5-carboxylate
-
- Inchi: 1S/C12H11NO3/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
- InChI Key: KUBRQTVPKIOZHM-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=CN=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 217.07389321g/mol
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-phenyloxazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190617-1g |
ethyl 2-phenyloxazole-5-carboxylate |
39819-40-4 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM190617-1g |
ethyl 2-phenyloxazole-5-carboxylate |
39819-40-4 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735192-1g |
Ethyl 2-phenyloxazole-5-carboxylate |
39819-40-4 | 98% | 1g |
¥6709.00 | 2024-05-15 |
Ethyl 2-phenyloxazole-5-carboxylate Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Ethyl 2-phenyloxazole-5-carboxylate
Comprehensive Overview of Ethyl 2-phenyloxazole-5-carboxylate (CAS No. 39819-40-4): Properties, Applications, and Industry Insights
Ethyl 2-phenyloxazole-5-carboxylate (CAS No. 39819-40-4) is a specialized organic compound belonging to the oxazole family, a heterocyclic scaffold widely recognized for its versatility in pharmaceutical, agrochemical, and material science applications. With the growing demand for heterocyclic compounds in drug discovery and functional materials, this ester derivative has garnered significant attention due to its unique structural features and reactivity. The compound's molecular formula, C12H11NO3, and its oxazole ring fused with a phenyl group make it a valuable intermediate in synthetic chemistry.
In recent years, the surge in interest around small molecule drug candidates and bioactive intermediates has propelled research into Ethyl 2-phenyloxazole-5-carboxylate. Its CAS number 39819-40-4 is frequently searched in chemical databases, reflecting its relevance in academic and industrial settings. The compound's carboxylate ester functionality enhances its solubility and reactivity, making it a preferred choice for cross-coupling reactions and multicomponent syntheses. Researchers are particularly intrigued by its potential as a building block for fluorescent dyes and OLED materials, aligning with the global push for advanced optoelectronic technologies.
The synthesis of Ethyl 2-phenyloxazole-5-carboxylate typically involves cyclization reactions of α-halo ketones with amides or through Pd-catalyzed coupling methodologies. These processes are optimized for high yield and purity, addressing the pharmaceutical industry's stringent requirements. A trending topic in organic chemistry forums is the compound's role in green chemistry initiatives, where solvent-free or catalytic methods are explored to minimize environmental impact. This aligns with the broader sustainability goals driving modern chemical research.
From an application standpoint, CAS 39819-40-4 is investigated for its utility in antimicrobial agents and anti-inflammatory drugs, leveraging the oxazole moiety's bioactivity. Its structural analogs have shown promise in targeting enzyme inhibitors, a hot topic in precision medicine. Additionally, the compound's aromaticity and electron-rich properties make it a candidate for organic semiconductors, a field experiencing rapid growth due to demand for flexible electronics.
Quality control and analytical characterization of Ethyl 2-phenyloxazole-5-carboxylate rely on techniques like HPLC, NMR, and mass spectrometry. These methods ensure compliance with regulatory standards, a critical concern for manufacturers. Searches for "39819-40-4 supplier" or "oxazole derivatives price" highlight its commercial viability, with suppliers emphasizing GMP-grade production to meet diverse industry needs.
In conclusion, Ethyl 2-phenyloxazole-5-carboxylate (CAS No. 39819-40-4) exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span drug development, material science, and catalysis, reflecting the compound's adaptability to evolving technological demands. As research continues to uncover new functionalities, this oxazole derivative is poised to remain a focal point in scientific and industrial advancements.
39819-40-4 (Ethyl 2-phenyloxazole-5-carboxylate) Related Products
- 106833-79-8(2-phenyl-1,3-oxazole-5-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)